1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a 1,2,3-thiadiazole moiety. The thiadiazole group introduces sulfur and nitrogen atoms, contributing to unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the bioactivity often associated with thiadiazoles, such as antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1-(thiadiazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H7N5S/c7-6-1-2-11(9-6)3-5-4-12-10-8-5/h1-2,4H,3H2,(H2,7,9) |
InChI Key |
PYIRDCIVSZKXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,3-Thiadiazole Ring
One-pot cyclization : A mixture of hydrazide and carboxylic acid derivatives is treated with phosphorus pentasulfide (P2S5) or Lawesson’s reagent in the presence of propylphosphonic anhydride (T3P), which acts as an efficient dehydrating and cyclizing agent. This method yields 1,3,4-thiadiazole derivatives with high purity and yield under mild conditions.
Reaction conditions : Typically carried out in refluxing solvents such as dioxane or ethanol, with reaction times varying from 2 to 5 hours. The use of T3P facilitates one-pot synthesis, minimizing purification steps and side reactions.
Preparation of Pyrazole Derivatives
Pyrazole rings are synthesized by condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with suitable diketones under reflux conditions in ethanol or other polar solvents to form pyrazole cores.
Substituted pyrazoles bearing amino groups at the 3-position can be prepared by selective functionalization or by using amino-substituted hydrazines.
Coupling of Thiadiazole and Pyrazole Rings
The methylene bridge is introduced by alkylation, where the pyrazole nitrogen or the thiadiazole ring is alkylated using halomethyl derivatives (e.g., 4-(chloromethyl)-1,2,3-thiadiazole).
Typical alkylation conditions involve the use of bases such as triethylamine or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dioxane, at temperatures ranging from room temperature to reflux.
The reaction proceeds with good selectivity, producing 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine as the major product.
Representative Synthetic Route (Summary Table)
Research Findings on Reaction Efficiency and Yields
The use of propylphosphonic anhydride (T3P) in the cyclization step significantly improves yield and purity compared to traditional dehydrating agents, with typical yields exceeding 80%.
Alkylation reactions linking the two heterocycles proceed with yields in the range of 70–85%, depending on the purity of starting materials and reaction conditions.
Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography ensure high purity of the final compound.
Analytical and Characterization Data
- Molecular formula : C6H7N5S
- Molecular weight : 181.22 g/mol
- Spectroscopic data : Characteristic IR bands include NH and NH2 stretching (~3400 cm⁻¹), aromatic CH (~3050 cm⁻¹), and heterocyclic ring vibrations (1600–1500 cm⁻¹).
- NMR : Proton NMR shows signals corresponding to pyrazole and methylene protons; carbon NMR confirms the heterocyclic carbons.
- Mass spectrometry : Molecular ion peak consistent with the molecular weight.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Oxidized thiadiazole-pyrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole-pyrazole compounds with various functional groups.
Scientific Research Applications
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is being investigated for its potential use as a therapeutic agent.
Medicine: The compound shows promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine with related pyrazol-3-amine derivatives:
*Calculated based on molecular formula (C₇H₇N₅S).
Key Observations :
- Thiadiazole vs.
- Halogenated Derivatives : Dichlorophenyl and chlorophenyl analogues exhibit enhanced electronic effects, improving binding affinity in bioactive contexts but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
